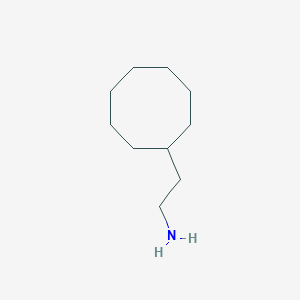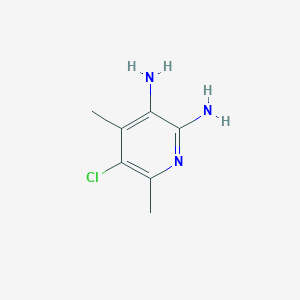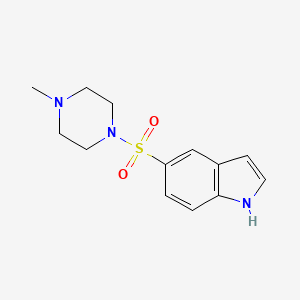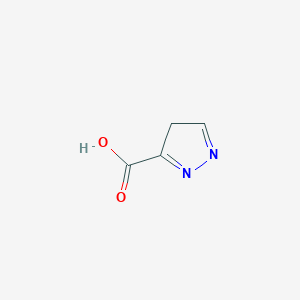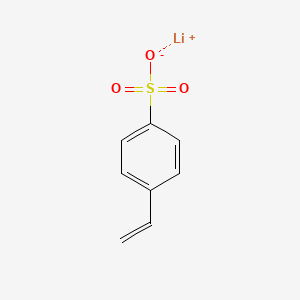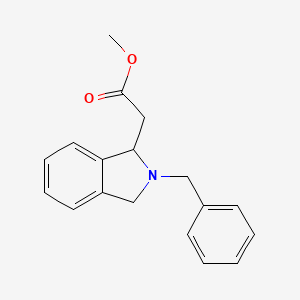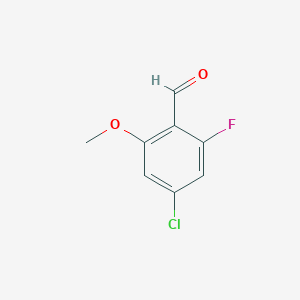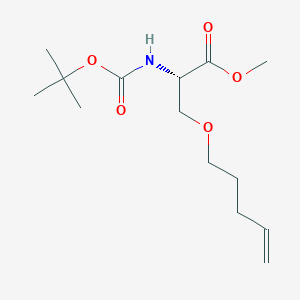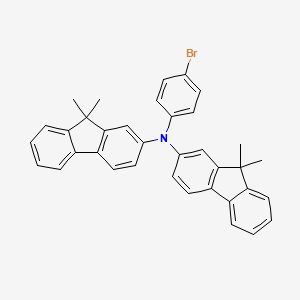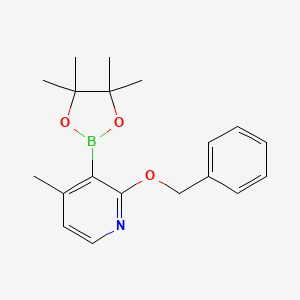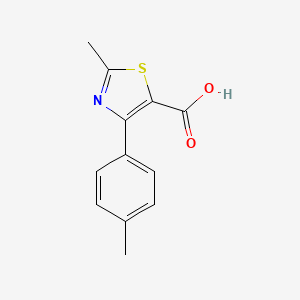![molecular formula C40H32N2 B1507607 9,10-双[N-(对甲苯基)苯胺基]蒽 CAS No. 190974-21-1](/img/structure/B1507607.png)
9,10-双[N-(对甲苯基)苯胺基]蒽
描述
9,10-Bis[N-(p-tolyl)anilino]anthracene is a complex organic compound known for its unique structural and electronic properties It belongs to the class of anthracene derivatives and is characterized by the presence of two N-(p-tolyl)anilino groups attached to the anthracene core
科学研究应用
Chemistry: In the field of chemistry, 9,10-Bis[N-(p-tolyl)anilino]anthracene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it a valuable component in the design of organic semiconductors and photovoltaic materials.
Biology: In biological research, this compound is employed as a fluorescent probe for imaging and tracking cellular processes. Its high fluorescence quantum yield and photostability make it an ideal candidate for fluorescence microscopy and flow cytometry.
Medicine: The compound has potential applications in medical imaging and diagnostics. Its ability to bind to specific biomolecules allows for the development of targeted imaging agents for cancer detection and monitoring.
Industry: In the industrial sector, 9,10-Bis[N-(p-tolyl)anilino]anthracene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene typically involves the reaction of anthracene with N-(p-tolyl)aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, where anthracene is reacted with N-(p-tolyl)aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 9,10-Bis[N-(p-tolyl)anilino]anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: The oxidation of 9,10-Bis[N-(p-tolyl)anilino]anthracene can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can produce partially reduced derivatives with altered electronic properties.
作用机制
The mechanism by which 9,10-Bis[N-(p-tolyl)anilino]anthracene exerts its effects depends on its specific application. In OLEDs, the compound acts as an electron transport layer, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic layers in the OLED structure, leading to efficient light emission.
相似化合物的比较
9,10-Bis[N,N-di(p-tolyl)amino]anthracene: This compound is structurally similar but has two di(p-tolyl)amino groups instead of two N-(p-tolyl)anilino groups.
Tetraphenylporphyrin (TPP): Another compound with a similar molecular weight and electronic properties, used in photodynamic therapy and as a photosensitizer.
Uniqueness: 9,10-Bis[N-(p-tolyl)anilino]anthracene stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and fluorescence imaging.
属性
IUPAC Name |
9-N,10-N-bis(4-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-21-25-33(26-22-29)41(31-13-5-3-6-14-31)39-35-17-9-11-19-37(35)40(38-20-12-10-18-36(38)39)42(32-15-7-4-8-16-32)34-27-23-30(2)24-28-34/h3-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPPQKJCPTAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4'-propyl-](/img/structure/B1507531.png)
